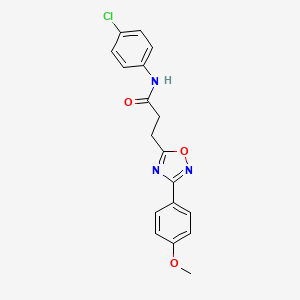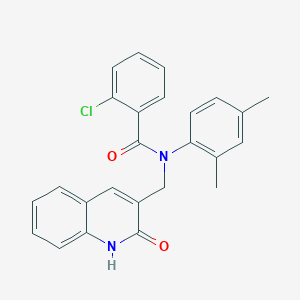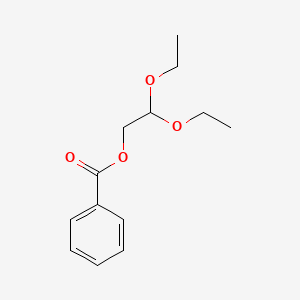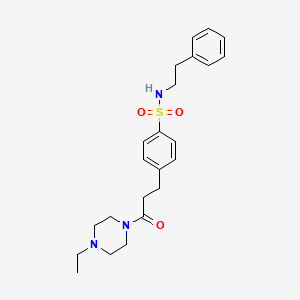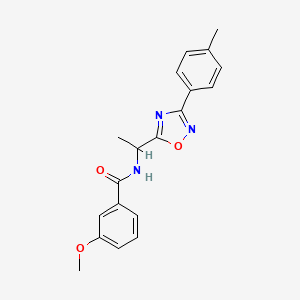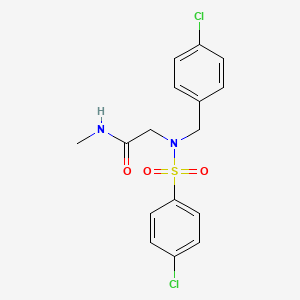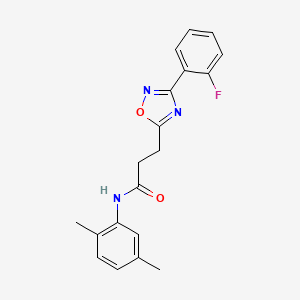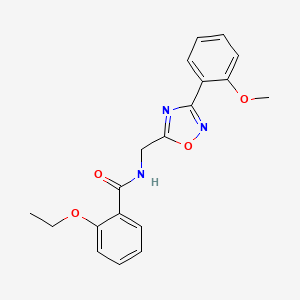
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as FTOB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTOB is a small molecule that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide inhibits the activity of its target enzymes by binding to their active sites and preventing them from carrying out their catalytic functions. In the case of FAAH, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide binds to the enzyme's catalytic site and prevents it from degrading endocannabinoids. In the case of CAIX, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide binds to a hydrophobic pocket near the enzyme's active site and prevents it from carrying out its catalytic function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide depend on its target enzyme and the specific biological system in which it is being studied. In the case of FAAH inhibition, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to increase endocannabinoid levels, which can have neuroprotective effects and may be useful in the treatment of neurological disorders. In the case of CAIX inhibition, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to decrease cancer cell proliferation, which may be useful in the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its high purity and yield when synthesized using the methods described above. Another advantage is its potential applications in various scientific research fields. However, one limitation is that N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide may not be effective in all biological systems or for all target enzymes. Additionally, further research is needed to fully understand the long-term effects of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide on biological systems.
Orientations Futures
There are many future directions for research on N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is the development of new compounds based on the N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide scaffold with improved potency and selectivity for their target enzymes. Another direction is the study of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in different biological systems and for different target enzymes. Additionally, further research is needed to fully understand the long-term effects of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide on biological systems and to develop potential therapeutic applications.
Méthodes De Synthèse
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide can be synthesized using various methods, including the reaction of 2-furanmethanol with 2,3-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with o-tolyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide. Another method involves the reaction of 2-furanmethanol with o-tolyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide, followed by the reaction of the resulting intermediate with 2,3-dichlorobenzoyl chloride. Both methods have been shown to yield N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide with high purity and yield.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In cancer research, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in cancer cell proliferation and may be useful in the development of new cancer treatments.
In drug discovery, N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been used as a scaffold for the development of new compounds with potential therapeutic applications. By modifying the structure of N-(furan-2-ylmethyl)-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, researchers have been able to develop compounds with improved potency and selectivity for their target enzymes.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-7-2-3-9-16(14)19-23-21(27-24-19)18-11-5-4-10-17(18)20(25)22-13-15-8-6-12-26-15/h2-12H,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBAFSNRBUTHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)
